molecular formula C7H3ClF2O2 B1590784 5-Chloro-2,4-difluorobenzoic acid CAS No. 130025-33-1

5-Chloro-2,4-difluorobenzoic acid

Cat. No.: B1590784
CAS No.: 130025-33-1
M. Wt: 192.55 g/mol
InChI Key: VXBQLSVFGIFOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-difluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Scientific Research Applications

Safety and Hazards

5-Chloro-2,4-difluorobenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

The mode of action of 5-Chloro-2,4-difluorobenzoic acid is largely dependent on the specific chemical reactions it is involved in. For instance, it is known to participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, this compound would interact with organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2,4-difluorobenzoic acid are not well-studied. It is known that the compound can participate in various biochemical reactions. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .

Cellular Effects

It is not currently known how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is not currently known how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently known .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the nitration of a precursor compound, followed by selective reduction, diazotisation, and chlorination . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable processes that ensure high yield and purity. These methods may include multi-step synthesis involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The choice of catalysts and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds with desired biological or industrial activities .

Properties

IUPAC Name

5-chloro-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBQLSVFGIFOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564923
Record name 5-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130025-33-1
Record name 5-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-difluorobenzoic acid
Reactant of Route 2
5-Chloro-2,4-difluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-difluorobenzoic acid
Reactant of Route 4
5-Chloro-2,4-difluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-difluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,4-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.